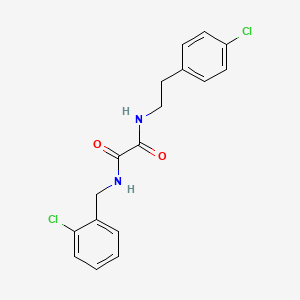

N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-chlorobenzyl)-N2-(4-chlorophenethyl)oxalamide” suggests a compound that potentially contains a 2-chlorobenzyl group and a 4-chlorophenethyl group linked by an oxalamide moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate isocyanates or chlorides with oxalic acid or its derivatives .

Molecular Structure Analysis

The molecular structure would likely feature two aromatic rings (one from the 2-chlorobenzyl group and one from the 4-chlorophenethyl group) linked by an oxalamide moiety .

Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the electron-withdrawing chlorine atoms on the aromatic rings and the presence of the oxalamide moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would likely be influenced by the presence of the aromatic rings, the chlorine atoms, and the oxalamide moiety .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the versatility of oxalamide compounds in synthesis. This method is high yielding and simplifies the production of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Additionally, the design and synthesis of novel diphenyl oxalamide derivatives, including N1-substituted-N2,N2-diphenyl oxalamides, were explored for their anticonvulsant activity, showcasing the potential therapeutic applications of oxalamide derivatives (Nikalje et al., 2012).

Photocatalysis and Environmental Applications

In the field of environmental science, titanium dioxide (TiO2) photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, was studied. This research highlights the potential of photocatalysis in degrading harmful organic compounds in water, leading to mineralization and detoxification (Sturini et al., 1997).

Coordination Chemistry and Magnetic Properties

Research into coordination polymers and magnetic properties is another application area. For instance, the synthesis, structures, and magnetic properties of oxamido-bridged trinuclear Cu(II)–Mn(II)–Cu(II) complexes were investigated, demonstrating the ability to tailor magnetic properties through structural design (Zhang et al., 2007).

Hydroxylation and Arylation Reactions

Copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions using oxalamide derivatives as ligands was explored. This method provides an efficient pathway for synthesizing phenols and hydroxylated heteroarenes, which are valuable in various chemical syntheses and pharmaceutical applications (Xia et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[(2-chlorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-14-7-5-12(6-8-14)9-10-20-16(22)17(23)21-11-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMPLFZABPJVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2600511.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2600512.png)

![4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2600518.png)

![N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600526.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)